molecular formula C14H21ClN2O2 B14439013 Acetanilide, 4'-ethoxy-2-pyrrolidinyl-, hydrochloride CAS No. 77966-28-0

Acetanilide, 4'-ethoxy-2-pyrrolidinyl-, hydrochloride

Cat. No.: B14439013
CAS No.: 77966-28-0
M. Wt: 284.78 g/mol
InChI Key: AEQYBYUMISLSBN-UHFFFAOYSA-N
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Description

Acetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride: is a compound that combines the structural features of acetanilide and pyrrolidine Acetanilide is known for its analgesic and antipyretic properties, while pyrrolidine is a versatile scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride typically involves the reaction of acetanilide with 4’-ethoxy-2-pyrrolidinyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Acetanilide+4’-ethoxy-2-pyrrolidinyl chlorideAcetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride\text{Acetanilide} + \text{4'-ethoxy-2-pyrrolidinyl chloride} \rightarrow \text{Acetanilide, 4'-ethoxy-2-pyrrolidinyl-, hydrochloride} Acetanilide+4’-ethoxy-2-pyrrolidinyl chloride→Acetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Biology: In biological research, the compound can be used to study the effects of pyrrolidine derivatives on cellular processes and pathways.

Medicine: The compound’s potential analgesic and antipyretic properties make it a candidate for drug development, particularly in the treatment of pain and fever.

Industry: In the industrial sector, the compound can be used in the synthesis of dyes, rubber accelerators, and other chemical intermediates.

Mechanism of Action

The mechanism of action of Acetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride involves its interaction with specific molecular targets in the body. The pyrrolidine ring may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Acetanilide: Known for its analgesic and antipyretic properties.

    Pyrrolidine: A versatile scaffold used in medicinal chemistry for drug development.

    Phenacetin: An analgesic and antipyretic compound similar to acetanilide.

Uniqueness: Acetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride combines the structural features of acetanilide and pyrrolidine, potentially offering a unique profile of biological activity and applications. Its combination of analgesic, antipyretic, and potential additional effects due to the pyrrolidine ring makes it a compound of interest for further research and development.

Properties

CAS No.

77966-28-0

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-pyrrolidin-1-ium-1-ylacetamide;chloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-2-18-13-7-5-12(6-8-13)15-14(17)11-16-9-3-4-10-16;/h5-8H,2-4,9-11H2,1H3,(H,15,17);1H

InChI Key

AEQYBYUMISLSBN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C[NH+]2CCCC2.[Cl-]

Origin of Product

United States

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